molecular formula C14H8O2 B14591886 Anthracene-2,6-dione CAS No. 61357-67-3

Anthracene-2,6-dione

Cat. No.: B14591886
CAS No.: 61357-67-3
M. Wt: 208.21 g/mol
InChI Key: SWYXZZAQKFGYFF-UHFFFAOYSA-N
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Description

Anthracene-2,6-dione, also known as 2,6-anthraquinone, is an aromatic organic compound with the molecular formula C14H8O2. It is a derivative of anthracene, consisting of three linearly fused benzene rings with two ketone groups at the 2 and 6 positions. This compound is known for its vibrant yellow color and is used in various industrial applications, including dyes and pigments.

Preparation Methods

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of anthracene-2,6-dione involves its interaction with cellular proteins and DNA. It can intercalate into DNA, causing crosslinks and strand breaks, which disrupts DNA synthesis and repair . Additionally, it can inhibit topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA . These actions contribute to its potential anticancer properties.

Comparison with Similar Compounds

Biological Activity

Anthracene-2,6-dione, also known as 9,10-anthraquinone, is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Overview of this compound

This compound is a member of the anthraquinone family, characterized by a structure comprising three fused benzene rings with two ketone groups located at the 9 and 10 positions. Its chemical formula is C14H8O2C_{14}H_{8}O_{2}. The compound exhibits a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Mechanisms of Action:
this compound has been investigated for its potential as an anticancer agent. Research indicates that its cytotoxicity is primarily due to its ability to intercalate into DNA and induce oxidative stress. The interaction with DNA can lead to structural changes that hinder replication and transcription processes.

Case Studies:

  • Cytotoxicity in Cancer Cell Lines:
    A study demonstrated that this compound derivatives exhibited significant cytotoxic effects against various cancer cell lines. The most active compounds showed IC50 values ranging from 32 to 50 μM in bladder cancer cell lines after a brief exposure period .
  • DNA Binding Studies:
    Thermal denaturation studies have shown that this compound can bind to DNA effectively. The binding affinity was evaluated through unwinding assays and molecular modeling, revealing that compounds with longer side chains exhibited enhanced DNA binding characteristics and cytotoxic activity .
  • Structure-Activity Relationships (SAR):
    A series of derivatives were synthesized to explore the SAR of this compound. Compounds with two methylene links in their side chains demonstrated superior activity compared to those with shorter chains. The presence of electron-withdrawing groups also influenced the cytotoxicity positively .

Biological Activity Summary

Activity Description Reference
Anticancer Potent cytotoxicity against various cancer cell lines; induces apoptosis
DNA Intercalation Binds to DNA, leading to structural changes and inhibition of replication
Antimicrobial Exhibits antibacterial activity against Gram-positive and Gram-negative bacteria
Anti-inflammatory Potential for reducing inflammation in various models

Recent Advances in Research

Recent studies have focused on synthesizing new derivatives of this compound to enhance its biological activity. For instance, modifications at the 2 and 6 positions have led to compounds with improved solubility and bioavailability while maintaining or enhancing their anticancer properties .

Properties

CAS No.

61357-67-3

Molecular Formula

C14H8O2

Molecular Weight

208.21 g/mol

IUPAC Name

anthracene-2,6-dione

InChI

InChI=1S/C14H8O2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H

InChI Key

SWYXZZAQKFGYFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=C2C1=CC3=CC(=O)C=CC3=C2

Origin of Product

United States

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